4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenoxyphenyl group and a phenylsulfonyl group attached to a butanamide backbone
Scientific Research Applications
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves the reaction of 2-phenoxyaniline with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyaniline attacks the carbonyl carbon of 4-bromobutanoyl chloride, forming an amide bond. The resulting intermediate is then treated with phenylsulfonyl chloride to introduce the sulfonyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, resulting in the disruption of metabolic pathways essential for cell survival.
Comparison with Similar Compounds
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can be compared with other sulfonamide derivatives, such as:
N-(2-phenoxyphenyl)methanesulfonamide: Similar structure but with a methanesulfonyl group instead of a butanamide backbone.
N-(2-phenoxyphenyl)ethanesulfonamide: Contains an ethanesulfonyl group, leading to different chemical properties and reactivity.
N-(2-phenoxyphenyl)propanesulfonamide: Features a propanesulfonyl group, which affects its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c24-22(16-9-17-28(25,26)19-12-5-2-6-13-19)23-20-14-7-8-15-21(20)27-18-10-3-1-4-11-18/h1-8,10-15H,9,16-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCGMIDIKSGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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